molecular formula C17H24N4O2 B8472489 1h-Indazole-1-carboxylic acid,5-(3-piperidinylamino)-,1,1-dimethylethyl ester

1h-Indazole-1-carboxylic acid,5-(3-piperidinylamino)-,1,1-dimethylethyl ester

Cat. No.: B8472489
M. Wt: 316.4 g/mol
InChI Key: WLVYDODNFWRRNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1h-Indazole-1-carboxylic acid,5-(3-piperidinylamino)-,1,1-dimethylethyl ester is a useful research compound. Its molecular formula is C17H24N4O2 and its molecular weight is 316.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H24N4O2

Molecular Weight

316.4 g/mol

IUPAC Name

tert-butyl 5-(piperidin-3-ylamino)indazole-1-carboxylate

InChI

InChI=1S/C17H24N4O2/c1-17(2,3)23-16(22)21-15-7-6-13(9-12(15)10-19-21)20-14-5-4-8-18-11-14/h6-7,9-10,14,18,20H,4-5,8,11H2,1-3H3

InChI Key

WLVYDODNFWRRNY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)NC3CCCNC3)C=N1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 5-nitro-indazole-1-carboxylic acid tert-butyl ester (300 g, 1.1 mol, 1.0 eq) in THF (3 L) was added Pd/C (30 g). The reaction mixture was stirred at 40° C. for 16 hours under pressure of H2 (50 psi). TLC (PE:EtOAc=4:1) showed complete conversion. After uptake of H2, the catalyst was filtered off and the filtrate was evaporated to afford the crude 5-amino-indazole-1-carboxylic acid tert-butyl ester (252 g, 95%) which was used directly for next step without purification.
Quantity
300 g
Type
reactant
Reaction Step One
Name
Quantity
3 L
Type
solvent
Reaction Step One
Name
Quantity
30 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 5-nitro-indazole-1-carboxylic acid tert-butyl ester (300 g, 1.1 mol, 1.0 eq) in THF (3 L), and the mixture was hydrogenated at 40° C. with Pd/C (30 g) as catalyst in the presence of H2 (50 psi). The reaction mixture was stirred at 40° C. for 16 hrs. TLC (PE:EA=4:1) showed the reaction was complete. After uptake of H2, the catalyst was filtered off and the filtrate was evaporated to afford the crude 5-amino-indazole-1-carboxylic acid tert-butyl ester (252 g, 95%) which was used directly for next step without purification.
Quantity
300 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
3 L
Type
solvent
Reaction Step Three
Name
Quantity
30 g
Type
catalyst
Reaction Step Four

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